molecular formula C18H15NO B11724102 4-Benzhydryl-pyridine 1-oxide

4-Benzhydryl-pyridine 1-oxide

Cat. No.: B11724102
M. Wt: 261.3 g/mol
InChI Key: OCPWHHPNXAMDEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzhydryl-pyridine 1-oxide is an organic compound with the molecular formula C18H15NO It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and a benzhydryl group is attached to the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzhydryl-pyridine 1-oxide typically involves the oxidation of 4-Benzhydryl-pyridine. One common method is the use of hydrogen peroxide or peracids as oxidizing agents under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 4-Benzhydryl-pyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine.

    Substitution: The benzylic position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Metal hydrides such as sodium borohydride.

    Substitution: Nucleophiles like halides or organometallic reagents.

Major Products:

    Oxidation: Higher oxidized pyridine derivatives.

    Reduction: 4-Benzhydryl-pyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Benzhydryl-pyridine 1-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-Benzhydryl-pyridine 1-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity. The benzhydryl group can enhance the compound’s lipophilicity, affecting its ability to interact with biological membranes and proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    4-Benzhydryl-pyridine: The parent compound without the N-oxide group.

    4-Benzyl-pyridine: A similar compound with a benzyl group instead of a benzhydryl group.

    Pyridine N-oxide: The simplest N-oxide derivative of pyridine.

Uniqueness: 4-Benzhydryl-pyridine 1-oxide is unique due to the presence of both the benzhydryl group and the N-oxide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-Benzhydryl-pyridine 1-oxide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a benzhydryl group and an N-oxide functional group. This unique structure contributes to its distinct chemical properties and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi.

PathogenActivity Level
Staphylococcus aureusModerate
Candida albicansSignificant reduction

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells.

Cancer Cell LineCytotoxicity Level
Ovarian CancerModerate
Breast CancerLimited toxicity

The mechanism of action appears to involve the inhibition of cell proliferation through interaction with specific molecular targets, possibly affecting signaling pathways related to cancer growth .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Redox Reactions : The N-oxide group can participate in redox reactions, influencing the compound's reactivity.
  • Lipophilicity : The benzhydryl group enhances the compound's lipophilicity, facilitating its interaction with biological membranes and proteins.
  • Enzyme Inhibition : It may inhibit enzymes involved in critical biochemical pathways, contributing to its antimicrobial and anticancer effects .

Study 1: Antimicrobial Efficacy

A study conducted by researchers aimed to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. The results indicated a notable reduction in microbial growth, suggesting its potential as an antimicrobial agent.

Study 2: Anticancer Properties

In another investigation, the cytotoxic effects of this compound were assessed on ovarian cancer cell lines. The compound exhibited moderate cytotoxicity, with further studies needed to elucidate the specific mechanisms involved.

Properties

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

4-benzhydryl-1-oxidopyridin-1-ium

InChI

InChI=1S/C18H15NO/c20-19-13-11-17(12-14-19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,18H

InChI Key

OCPWHHPNXAMDEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=[N+](C=C3)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.